![molecular formula C7H6BrN3 B8053715 6-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8053715.png)
6-Bromo-2-methylimidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a methyl group on its imidazo[1,2-b]pyridazine core structure. This compound is part of the broader class of imidazo[1,2-b]pyridazines, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyridazine with bromoacetic acid in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different heterocyclic structure.
Substitution: The methyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Substituted imidazo[1,2-b]pyridazine derivatives with different functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry
Targeting Kinases:
One of the primary applications of 6-bromo-2-methylimidazo[1,2-b]pyridazine is in the development of kinase inhibitors. Recent studies have highlighted its potential as a selective inhibitor of transforming growth factor-β activated kinase 1 (TAK1), which is implicated in multiple myeloma (MM) and other diseases. The compound's structure allows for strategic substitutions that enhance its potency against TAK1, making it a candidate for targeted therapies in cancer treatment .
Structure-Activity Relationship (SAR):
The compound's efficacy can be influenced by modifications at various positions on the imidazo[1,2-b]pyridazine scaffold. For instance, substituting the C6 position with morpholine or piperazine has shown significant improvements in kinase inhibition compared to unsubstituted analogs. This suggests that further exploration of SAR could lead to even more effective inhibitors .
Neuroimaging Applications
Binding to Amyloid Plaques:
this compound derivatives have been investigated for their binding affinity to amyloid plaques, which are characteristic of Alzheimer's disease. A study demonstrated that certain derivatives exhibited high binding affinities (as low as 11 nM), indicating their potential use as positron emission tomography (PET) radiotracers for imaging amyloid deposits in vivo . This application is crucial for early diagnosis and monitoring of Alzheimer’s disease progression.
Antiparasitic Activity
In Vitro Efficacy Against Parasites:
Research has also evaluated the antiparasitic properties of imidazo[1,2-b]pyridazines, including this compound. In vitro studies have shown promising results against parasites such as Brugia pahangi and Acanthocheilonema viteae, suggesting potential therapeutic avenues for treating filarial infections .
Synthesis and Characterization
Synthesis Techniques:
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions and can be optimized through various methods to enhance yield and purity. For example, a study outlined a method involving bromination followed by cyclization to obtain desired derivatives with specific bioactivities .
Table 1: In Vitro ADME Data for Selected Compounds
Compound | HLM (% rem) | MLM (% rem) | m log D | PAMPA P app/nms –1 |
---|---|---|---|---|
6 | 89 | 92 | 1.6 | 2 |
10 | 93 | 85 | 0.2 | 4 |
19 | 98 | 85 | 1.4 | 1 |
Note: HLM = Human Liver Microsomes; MLM = Mouse Liver Microsomes; PAMPA = Parallel Artificial Membrane Permeability Assay.
Table 2: In Vivo Efficacy Data in Mouse Models
Compound | In Vivo Reduction in Parasitemia (%) | Plasma Concentration at 4 h (ng/mL) |
---|---|---|
41 | 51 | 1610 (45×) |
48 | 18 | 621 (18×) |
Data reflects efficacy in P. berghei mouse model of malaria.
Mécanisme D'action
The mechanism by which 6-Bromo-2-methylimidazo[1,2-b]pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the structural features of the compound and its derivatives.
Comparaison Avec Des Composés Similaires
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: Similar structure with a chlorine atom instead of bromine.
2-Methylimidazo[1,2-b]pyridazine: Lacks the bromine atom.
6-Bromoimidazo[1,2-b]pyridazine: Lacks the methyl group.
Uniqueness: 6-Bromo-2-methylimidazo[1,2-b]pyridazine is unique due to the presence of both a bromine atom and a methyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for a wider range of chemical reactions and biological activities compared to its analogs.
Activité Biologique
Overview
6-Bromo-2-methylimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
This compound is characterized by a fused imidazo-pyridazine structure, which contributes to its diverse biological activities. The presence of the bromine atom enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various cellular processes. Preliminary studies suggest that it may target pathways associated with cancer cell proliferation and antimicrobial resistance:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth through enzyme inhibition, potentially affecting signaling pathways critical for tumor survival and proliferation.
- Antimicrobial Properties : Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit activity against multidrug-resistant bacterial strains, suggesting a role in combating antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazo-pyridazine core can significantly influence its potency and selectivity:
Position | Modification | Effect on Activity |
---|---|---|
2 | Methyl group addition | Increases anticancer potency |
6 | Bromine substitution | Enhances enzyme binding affinity |
8 | Methoxy group introduction | Improves solubility and bioavailability |
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies on Cancer Cells :
-
Antimicrobial Activity :
- Another study assessed the effectiveness of this compound against resistant strains of bacteria. Results showed a minimum inhibitory concentration (MIC) as low as 5 µg/mL against certain strains, indicating strong antimicrobial potential.
- Binding Studies :
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems:
- Absorption and Distribution : Early data suggest good absorption characteristics with moderate bioavailability.
- Metabolism : The compound undergoes hepatic metabolism, with specific enzymes playing roles in its biotransformation.
- Excretion : Primarily excreted via renal pathways.
Propriétés
IUPAC Name |
6-bromo-2-methylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFANULZXFMHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.